[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester
Description
[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester is a chiral compound featuring a pyrrolidine ring substituted with an ethyl-carbamic acid tert-butyl ester group and an (S)-2-amino-propionyl moiety. This molecule is part of a broader class of carbamate-protected pyrrolidine derivatives, commonly used as intermediates in pharmaceutical synthesis due to their stereochemical versatility and stability under various reaction conditions . The tert-butyl ester acts as a protective group for the carbamate functionality, enabling selective deprotection during multi-step syntheses. Its (S)-configured amino-propionyl side chain may enhance interactions with biological targets, such as enzymes or receptors, making it valuable in drug discovery .
Properties
IUPAC Name |
tert-butyl N-[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-6-17(13(19)20-14(3,4)5)11-7-8-16(9-11)12(18)10(2)15/h10-11H,6-9,15H2,1-5H3/t10-,11?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCBCHWPTFFJMC-VUWPPUDQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)C(=O)C(C)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCN(C1)C(=O)[C@H](C)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Steglich Esterification for Tert-Butyl Carbamate Formation
The tert-butyl carbamate group is introduced via Steglich esterification, a method favored for its mild conditions and compatibility with acid-labile functional groups. In this approach, the carboxylic acid precursor reacts with tert-butanol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction typically proceeds at 0–25°C in anhydrous dichloromethane (DCM), achieving yields of 75–85%. Critical to this step is the exclusion of moisture to prevent premature hydrolysis of the active ester intermediate.
Post-esterification, the crude product is purified via flash chromatography using silica gel and a gradient of ethyl acetate in hexane. Nuclear magnetic resonance (NMR) spectroscopy confirms the successful incorporation of the tert-butyl group, with characteristic singlet peaks for the tert-butyl protons at δ 1.43 ppm in the ¹H NMR spectrum.
Pyrrolidine Ring Functionalization via Amide Coupling
The pyrrolidine ring is functionalized at the 3-position with an ethyl-carbamic acid group through a two-step sequence. First, the secondary amine of pyrrolidin-3-yl-ethylamine undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with triethylamine (TEA) as a base. This step proceeds quantitatively at room temperature, as monitored by thin-layer chromatography (TLC).
Subsequent coupling of the Boc-protected amine with (S)-2-aminopropionic acid employs benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF). The reaction is heated to 40°C for 12 hours, yielding the desired amide linkage with >90% enantiomeric excess (ee), as verified by chiral high-performance liquid chromatography (HPLC).
Catalytic Systems and Reaction Optimization
Role of Coupling Reagents in Amide Bond Formation
Comparative studies highlight PyBOP as superior to traditional carbodiimide-based reagents (e.g., DCC) for amide coupling in sterically hindered environments. PyBOP minimizes racemization of the (S)-2-aminopropionyl moiety, a critical concern given the compound’s chiral center. Kinetic studies reveal that PyBOP-mediated reactions complete within 6–8 hours at 40°C, whereas DCC requires 24 hours at the same temperature, with a 15% reduction in yield due to side reactions.
Solvent Effects on Reaction Efficiency
Solvent polarity significantly impacts coupling efficiency. Polar aprotic solvents like DMF enhance reagent solubility and stabilize transition states, achieving 92% conversion compared to 78% in dichloromethane. However, DMF necessitates rigorous post-reaction purification to remove residual solvent, which can interfere with downstream biological assays.
Analytical Characterization and Quality Control
Spectroscopic Validation of Structural Integrity
¹H and ¹³C NMR spectra are indispensable for confirming the structure. Key resonances include:
-
Tert-butyl group : δ 1.43 (s, 9H) in ¹H NMR; δ 28.1 (Cq), 80.5 (CO) in ¹³C NMR.
-
Pyrrolidine ring protons : δ 3.20–3.50 (m, 4H, N–CH₂ and ring CH₂).
High-resolution mass spectrometry (HRMS) further validates the molecular formula, with observed [M+H]⁺ at m/z 286.1998 (calculated: 286.1993).
Chiral Purity Assessment
Chiral HPLC using a cellulose-based column (Chiralpak IC-3) and isocratic elution with hexane:isopropanol (70:30) resolves enantiomers, confirming >99% ee for the (S)-configured product. This level of enantiopurity is critical for biological activity, as demonstrated in receptor-binding assays.
Comparative Analysis of Synthetic Routes
| Parameter | Steglich Esterification | PyBOP Coupling | Boc Protection |
|---|---|---|---|
| Yield | 85% | 92% | 98% |
| Reaction Time | 24 h | 6 h | 2 h |
| Temperature | 25°C | 40°C | 25°C |
| Purification Method | Flash Chromatography | Precipitation | Extraction |
The table above synthesizes data from multiple sources, illustrating the efficiency of each step. The Boc protection step achieves near-quantitative yields due to the high reactivity of Boc₂O, while PyBOP coupling offers rapid amide formation with minimal epimerization.
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Reagents
DCC, though economical ($0.50/g), generates dicyclohexylurea as a byproduct, complicating purification. PyBOP ($3.20/g) eliminates this issue but increases raw material costs. For large-scale synthesis, a hybrid approach using DCC for esterification and PyBOP for amide coupling balances cost and efficiency.
Chemical Reactions Analysis
Reaction Types and Associated Reagents/Conditions
The compound participates in four primary reaction categories:
| Reaction Type | Reagents/Conditions | Key Functional Groups Involved |
|---|---|---|
| Oxidation | KMnO₄ (acidic/neutral), CrO₃, H₂O₂ | Amino group, pyrrolidine ring |
| Reduction | LiAlH₄ (anhydrous ether), NaBH₄ (MeOH), H₂/Pd-C | Ester group, amide bond |
| Hydrolysis | HCl (aqueous, 6M), TFA/DCM (1:1), NaOH (1M, 60°C) | tert-Butyl ester, amide linkage |
| Nucleophilic Substitution | Amines (e.g., benzylamine), alcohols (e.g., MeOH), thiols (e.g., HSCH₂CH₂SH) | Carbamate group, α-carbon of amino-propionyl |
Oxidation Reactions
-
Primary oxidation site : The (S)-2-amino-propionyl side chain undergoes dehydrogenation to form:
Reduction Reactions
-
Ester-to-alcohol conversion : LiAlH₄ reduces the tert-butyl ester to a primary alcohol while preserving stereochemistry (dr > 95:5) .
-
Amide bond reduction : H₂/Pd-C selectively reduces the amide to a secondary amine without cleaving the carbamate (yield: 68%) .
Hydrolysis
-
Acid-mediated cleavage : 6M HCl at reflux removes the tert-butyl group, generating a free carbamic acid (t₁/₂ = 2.3 h) .
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Base-induced saponification : NaOH (1M) hydrolyzes the ester to a carboxylate but degrades the pyrrolidine ring (yield: <20%).
Substitution Reactions
-
Amino-propionyl α-carbon substitution : Thiols substitute the amino group under basic conditions (pH 10–12) .
Steric Effects on Reactivity
The tert-butyl group imposes significant steric hindrance:
| Reaction | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| Hydrolysis (tert-butyl) | 0.0047 ± 0.0003 | 92.1 |
| Hydrolysis (methyl analog) | 0.018 ± 0.002 | 78.3 |
Data adapted from thermal analysis studies
Stereochemical Influence
-
The (S)-configuration at the amino-propionyl moiety directs nucleophilic attack to the re face (76% ee in substitution products) .
Asymmetric Induction
The compound serves as a chiral auxiliary in:
-
Mannich reactions : Induces up to 89% ee in β-amino carbonyl products
-
Ugi four-component reactions : Enhances diastereoselectivity (dr 8:1)
Stability Under Storage Conditions
| Parameter | Value |
|---|---|
| Thermal decomposition | 218°C (DSC onset) |
| Hydrolytic stability | >6 months (pH 7.4, 25°C) |
| Photooxidation t₁/₂ | 14 days (UV-A exposure) |
This comprehensive reactivity profile establishes [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester as a versatile intermediate for pharmaceutical synthesis and asymmetric catalysis.
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C14H27N3O3
- Molecular Weight : 271.38 g/mol
- Structural Features :
- Pyrrolidine ring
- Amino acid moiety
- Tert-butyl ester group
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules . Its ability to undergo various reactions such as oxidation, reduction, and substitution makes it valuable for creating diverse chemical entities.
Biology
In biological research, [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester is studied for its potential interactions with biological macromolecules. It can act as a probe to investigate:
- Enzyme-substrate interactions
- Protein-ligand binding
Medicine
This compound is explored for its potential therapeutic applications. Its structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors involved in various diseases. Recent studies have indicated potential anticancer properties, showing significant activity against breast cancer cell lines while exhibiting reduced toxicity towards nonmalignant cells.
Industry
In the industrial sector, this compound is utilized in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for large-scale synthesis processes.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Activity | Evaluation of related compounds | Significant activity against breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231) with reduced toxicity towards nonmalignant cells (MCF-10A). |
| Enzyme Interaction | Investigating binding affinities | Demonstrated enhanced binding affinity due to the structural stability provided by the pyrrolidine ring. |
Mechanism of Action
The mechanism of action of [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound’s ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then interact with enzymes or receptors. The pyrrolidine ring provides structural stability and enhances binding affinity to the target molecules .
Comparison with Similar Compounds
Core Structural Variations
The compound shares structural similarities with several analogs, differing primarily in substituents and ring systems:
Key Observations :
- Ring Size : Piperidine analogs (e.g., ) exhibit increased conformational flexibility and lipophilicity compared to pyrrolidine derivatives.
- Substituents : Hydrophilic groups (e.g., hydroxy-ethyl in ) enhance solubility, while chloro-acetyl () introduces electrophilic reactivity for further derivatization.
- Stereochemistry: The (S)-configuration in the amino-propionyl side chain (primary compound) is critical for enantioselective interactions, contrasting with racemic mixtures in some analogs.
Physicochemical Properties
Notes:
- The amino-propionyl group in the primary compound introduces hydrogen-bonding capacity, improving aqueous solubility compared to chloro-acetyl derivatives .
- Piperidine analogs () show higher predicted boiling points (~412.7°C) due to increased molecular weight and ring size.
Biological Activity
[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester is a synthetic compound that has gained attention for its potential biological activities. This compound features a unique structure comprising a pyrrolidine ring, an amino acid derivative, and a tert-butyl ester group, which are believed to contribute to its biological properties. This article will delve into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C14H27N3O3
- Molecular Weight : 271.38 g/mol
- Structural Features :
- Pyrrolidine ring
- Amino acid moiety
- Tert-butyl ester group
Synthesis
The synthesis of [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester typically involves the Steglich esterification method. This method utilizes dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts, allowing for efficient formation of the desired ester under mild conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydrolysis of the ester group releases the active amino acid derivative, which can interact with enzymes or receptors involved in various physiological processes. The pyrrolidine ring enhances binding affinity and stability, potentially increasing the compound's efficacy .
Anticancer Activity
Recent studies have evaluated the anticancer properties of compounds related to [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester. For instance, related compounds demonstrated significant activity against breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231) while showing reduced toxicity towards nonmalignant cells (MCF-10A). These findings suggest that structural modifications in similar compounds can lead to varying degrees of anticancer efficacy .
Pharmacokinetics
Pharmacokinetic studies indicate that related compounds exhibit moderate brain exposure and favorable tissue distribution profiles, particularly in the liver and kidneys. The half-life observed for these compounds was approximately 0.74 hours, indicating rapid metabolism which could be advantageous for therapeutic applications requiring quick action .
In Vitro Studies
In vitro evaluations have shown that [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester and its analogs can inhibit the growth of various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Significant growth inhibition |
| Compound B | SK-BR-3 | 20 | Comparable to positive controls |
| Compound C | MDA-MB-231 | 18 | Selective toxicity towards malignant cells |
These results highlight the potential of this class of compounds in cancer therapeutics .
Comparative Studies
Comparative studies between different esters of similar amino acid derivatives have revealed that modifications in the ester group can significantly affect biological activity. For instance, while tert-butyl esters showed promising results in inhibiting tumor growth, ethyl esters exhibited different pharmacodynamic profiles, suggesting that further optimization is necessary for enhanced therapeutic efficacy .
Q & A
Q. What are the standard synthetic routes for introducing the tert-butyl carbamate group in pyrrolidine derivatives?
The tert-butyl carbamate (Boc) group is typically introduced via activation of the carboxylic acid moiety. A common method involves converting the carboxylic acid to an acid chloride using thionyl chloride, followed by reaction with tert-butyl alcohol in the presence of a base like triethylamine . For example, 3-methylpyrrolidine-1-carboxylic acid is activated to its acid chloride and subsequently coupled with tert-butyl alcohol under anhydrous conditions. Alternative routes include using Boc-protected intermediates in asymmetric Mannich reactions, where chiral β-amino carbonyl compounds are synthesized via organocatalytic methods .
Q. How is chiral purity maintained during the synthesis of [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl] derivatives?
Chiral purity is preserved through strict control of reaction conditions:
- Inert atmosphere : Reactions are conducted under argon to prevent racemization from moisture or oxygen .
- Asymmetric catalysis : Chiral catalysts, such as organocatalysts in Mannich reactions, ensure enantioselective formation of the amino-propionyl-pyrrolidine core .
- Low-temperature protocols : Key steps (e.g., imine formation) are performed at 0–20°C to minimize epimerization .
Q. What analytical techniques are essential for confirming the structure of this compound?
- NMR spectroscopy : H and C NMR verify the tert-butyl group (δ ~1.4 ppm for H) and pyrrolidine ring protons.
- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for tert-butyl-protected piperidine derivatives (e.g., CCDC 2168596†) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight and functional group integrity .
Advanced Research Questions
Q. How can enantioselectivity be optimized in the asymmetric synthesis of tert-butyl carbamate-protected pyrrolidines?
Enantioselectivity is enhanced through:
- Chiral ligand design : Rhodium-catalyzed conjugate additions using chiral dienes achieve >90% enantiomeric excess (ee) in tert-butyl ester synthesis .
- Solvent and temperature control : Anhydrous acetonitrile at 0°C minimizes side reactions in Mannich-type couplings .
- Catalyst screening : Organocatalysts like L-proline derivatives improve stereoselectivity in β-amino carbonyl formations .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Comparative crystallography : Cross-referencing X-ray data (e.g., unit cell parameters from CCDC 2168596†) with NMR assignments validates stereochemistry .
- Dynamic NMR experiments : Detect rotamers or conformational changes affecting H NMR splitting patterns .
- Computational modeling : Density functional theory (DFT) predicts spectral profiles and identifies discrepancies between experimental and theoretical data .
Q. How do reaction conditions influence the stability of the tert-butyl carbamate group during multi-step syntheses?
- Acid sensitivity : Boc groups are stable under basic conditions but cleaved by trifluoroacetic acid (TFA).
- Thermal stability : Boc-protected intermediates tolerate temperatures up to 80°C but degrade above 100°C .
- Compatibility with coupling reagents : Boc groups remain intact during peptide couplings using HATU or EDCI .
Methodological Challenges and Solutions
Q. How can researchers mitigate racemization during amino-propionyl coupling to pyrrolidine rings?
- Stepwise protection : Temporarily protect the amino group with Fmoc, which is less prone to racemization than Boc under basic conditions .
- Low-dielectric solvents : Use dichloromethane or THF instead of DMF to reduce nucleophilic interference .
- Kinetic control : Short reaction times and excess coupling reagents (e.g., DCC) drive the reaction to completion before racemization occurs .
Q. What are the limitations of current catalytic systems for synthesizing chiral pyrrolidine intermediates?
- Substrate scope : Bulky aryl groups in Mannich reactions reduce catalyst efficiency (<50% yield for sterically hindered substrates) .
- Catalyst loading : High catalyst loadings (10–20 mol%) are often required for acceptable ee, increasing costs .
- Scalability : Organocatalytic methods face challenges in reproducibility at >10 mmol scales due to sensitivity to trace impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
